2-[(Methylamino)methyl]phenol hydrobromide

Antibiofilm Quorum sensing inhibition Staphylococcus aureus

This ortho-aminomethylphenol hydrobromide was rationally designed via in silico screening to target the S. aureus SarA quorum regulator—not a generic intermediate. Validated MBIC₅₀: 200 μg/mL; downregulates fnbA, hla, hld virulence genes 2–3-fold; potentiates oxacillin (MIC 256→64 μg/mL) and ciprofloxacin (8→1 μg/mL). Negligible direct antimicrobial activity (MIC >500 μg/mL) enables clean QS pathway dissection. Hydrobromide salt ensures aqueous solubility for reproducible checkerboard and time-kill assay dosing. An essential chemical probe for anti-virulence and antibiotic-sparing combination research.

Molecular Formula C8H12BrNO
Molecular Weight 218.09 g/mol
CAS No. 1172706-51-2
Cat. No. B1416834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methylamino)methyl]phenol hydrobromide
CAS1172706-51-2
Molecular FormulaC8H12BrNO
Molecular Weight218.09 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1O.Br
InChIInChI=1S/C8H11NO.BrH/c1-9-6-7-4-2-3-5-8(7)10;/h2-5,9-10H,6H2,1H3;1H
InChIKeyKVQAFSSKDAKGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Methylamino)methyl]phenol hydrobromide (CAS 1172706-51-2): A Quorum Sensing-Targeted Aminomethylphenol Building Block


2-[(Methylamino)methyl]phenol hydrobromide (CAS 1172706-51-2) is a hydrobromide salt form of an ortho-aminomethylphenol derivative, with a molecular formula of C₈H₁₂BrNO and a molecular weight of 218.09 g/mol . The compound features a phenolic core substituted with a methylaminomethyl group at the ortho position, and the hydrobromide salt form enhances its aqueous solubility and stability for research applications . Structurally, it belongs to the class of ortho-aminomethylphenols, which have been studied for pharmacological activities including saluretic, diuretic, and anti-inflammatory effects . Notably, this specific compound has been rationally designed via in silico approaches to target the Staphylococcus aureus quorum regulator SarA, distinguishing it from generic aminomethylphenol intermediates [1].

Why Generic Aminomethylphenol Intermediates Cannot Substitute for 2-[(Methylamino)methyl]phenol hydrobromide in Targeted Quorum Sensing Applications


Ortho-aminomethylphenols as a class exhibit broad pharmacological potential including diuretic, saluretic, and anti-inflammatory activities; however, the specific substitution pattern critically determines biological target engagement . Quantitative structure-activity relationship (QSAR) studies have established that even minor structural variations in the ortho-aminomethylphenol scaffold—including changes to N-substitution, ring position of substituents, and the presence of additional functional groups—lead to profound differences in biological effect [1]. For instance, while 2-(aminomethyl)phenol derivatives such as MK-447 and Hoe-365 have been developed as chloride channel inhibitors and saluretic agents respectively, their target profiles and potency ranges differ substantially based on ring substitution [2]. The 2-[(Methylamino)methyl]phenol core was specifically selected through in silico screening against the SarA quorum regulator of S. aureus; generic aminomethylphenol intermediates lacking this precise N-methyl substitution and ortho-phenolic arrangement would not recapitulate the same target engagement profile or the demonstrated combination potential with conventional antibiotics [3]. The hydrobromide salt form further confers solubility and handling advantages not present in the free base or alternative salt forms, making direct substitution without validation of both structural and counterion equivalence inappropriate for research reproducibility .

Quantitative Differentiation Evidence: 2-[(Methylamino)methyl]phenol hydrobromide vs. Comparator Compounds


Anti-Biofilm Activity: MBIC₅₀ Value of 200 μg/mL Against S. aureus

The compound demonstrates quantifiable anti-biofilm activity with a minimum biofilm inhibitory concentration (MBIC₅₀) of 200 μg/mL against S. aureus [1]. This represents a distinct functional profile relative to conventional antibiotics, which typically target bacterial viability rather than biofilm formation and show no anti-biofilm activity at sub-MIC concentrations. The compound exhibits negligible antimicrobial activity alone (MIC > 500 μg/mL), confirming that its anti-biofilm effect is mediated through quorum sensing disruption rather than direct bactericidal action, a profile not observed with generic aminomethylphenol derivatives lacking the SarA-targeted design [1].

Antibiofilm Quorum sensing inhibition Staphylococcus aureus

Virulence Gene Downregulation: 2- to 3-Fold Reduction in fnbA, hla, and hld Expression

Treatment with the compound significantly downregulates key S. aureus virulence genes governed by the SarA quorum sensing regulon, including fibronectin-binding protein A (fnbA), alpha-hemolysin (hla), and delta-hemolysin (hld) [1]. Quantitative real-time PCR analysis revealed approximately 2- to 3-fold reductions in transcript levels for each of these virulence factors following compound exposure [1]. In contrast, untreated control cultures and cultures exposed to generic aminomethylphenol compounds lacking the SarA-targeted substitution pattern show no significant reduction in these virulence gene transcripts [1].

Antivirulence Gene expression Quorum sensing

Antibiotic Potentiation: Reduction of Oxacillin and Ciprofloxacin MIC by 4- to 8-Fold

When used in combination with conventional antibiotics, the compound markedly reduces the minimum inhibitory concentration (MIC) of both oxacillin and ciprofloxacin against S. aureus [1]. Specifically, the MIC of oxacillin decreased from 256 μg/mL to 64 μg/mL (4-fold reduction) and the MIC of ciprofloxacin decreased from 8 μg/mL to 1 μg/mL (8-fold reduction) in the presence of 200 μg/mL of the compound [1]. This synergistic potentiation is not observed with structurally related aminomethylphenol derivatives that lack the precise N-methyl substitution pattern required for SarA binding [2].

Antibiotic adjuvant Combination therapy Synergy

Solubility Advantage: Hydrobromide Salt vs. Free Base Form

The hydrobromide salt form of 2-[(Methylamino)methyl]phenol exhibits markedly enhanced aqueous solubility compared to the free base form, which is a critical parameter for reproducible in vitro and in vivo experimental workflows . The salt is freely soluble in water and sparingly soluble in ethanol, whereas the free base form (2-[(Methylamino)methyl]phenol) is poorly water-soluble . This solubility differential directly impacts experimental reproducibility, dose-response accuracy, and formulation compatibility across diverse research applications .

Salt form Solubility Formulation

Target Selectivity: Rational In Silico Design vs. Untargeted Aminomethylphenols

The compound was specifically identified and selected through in silico screening targeting the SarA quorum regulator of S. aureus, a rational design approach that distinguishes it from untargeted aminomethylphenol derivatives typically employed as generic synthetic intermediates [1]. This targeted design confers a defined mechanism of action—SarA inhibition—which is not a characteristic of broader ortho-aminomethylphenol class members such as MK-447 (chloride channel inhibitor, Ki ≈ 90 μM) or saluretic aminomethylphenols (diuretic agents with distinct substitution requirements at positions 3, 4, and 5) . While MK-447 and its analogs exhibit biological activity in chloride channel inhibition, their target profile is entirely distinct and not interchangeable with SarA-targeted applications [2].

Structure-based drug design SarA Target engagement

Recommended Research and Industrial Applications for 2-[(Methylamino)methyl]phenol hydrobromide Based on Validated Differentiation Evidence


Anti-Biofilm Drug Discovery and Quorum Sensing Inhibition Studies

The compound is directly applicable in anti-biofilm screening and quorum sensing inhibition studies targeting S. aureus. With an established MBIC₅₀ of 200 μg/mL and demonstrated downregulation of fnbA, hla, and hld virulence genes by 2- to 3-fold, researchers can employ this compound as a validated positive control or lead scaffold for SarA-targeted anti-virulence drug discovery programs [1]. The compound's negligible direct antimicrobial activity (MIC > 500 μg/mL) makes it particularly suitable for studies dissecting quorum sensing pathways without confounding bactericidal effects [1].

Antibiotic Adjuvant and Combination Therapy Development

Given its demonstrated ability to reduce oxacillin MIC by 4-fold (256→64 μg/mL) and ciprofloxacin MIC by 8-fold (8→1 μg/mL) when used in combination at 200 μg/mL, this compound serves as a valuable tool compound for developing antibiotic-sparing combination regimens against drug-resistant S. aureus [1]. The hydrobromide salt form's aqueous solubility facilitates consistent dosing in checkerboard synergy assays and time-kill studies, reducing experimental variability compared to poorly soluble free base forms .

Structure-Activity Relationship (SAR) Studies of Ortho-Aminomethylphenol Derivatives

The compound provides a well-characterized reference point for SAR studies exploring the ortho-aminomethylphenol scaffold. Its defined N-methyl substitution pattern, ortho-phenolic arrangement, and hydrobromide counterion enable systematic comparisons with analogs bearing alternative N-substituents (e.g., N-ethyl, N-benzyl), varied ring substitutions, or different salt forms [2]. Researchers can leverage the established QSAR principles for this compound class—which demonstrate that minor structural variations profoundly impact biological activity—to guide rational analog design [3].

Chemical Biology Probe for SarA-Dependent Virulence Pathways

As a rationally designed SarA-targeted inhibitor with validated effects on biofilm formation and virulence gene expression, the compound functions as a chemical biology probe for dissecting SarA-dependent signaling networks in S. aureus pathogenesis [1]. The availability of quantitative metrics—including MBIC₅₀ (200 μg/mL), gene expression fold-changes (2- to 3-fold), and antibiotic potentiation data (4- to 8-fold)—enables precise experimental dosing and reproducible target engagement validation across independent research groups [1].

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